Enantioselective M4 Muscarinic Receptor Potency Differentiation: (R)- versus (S)-6-Azaspiro[2.5]octane Analogs
Although direct biological data for the 5-azaspiro[2.5]oct-6-ene scaffold are not publicly available, class-level evidence from the closely related 6-azaspiro[2.5]octane series demonstrates that nitrogen position and absolute stereochemistry critically dictate M4 receptor potency. Chiral 6-azaspiro[2.5]octane-based antagonists exhibit marked enantioselectivity, with the (R)-enantiomer (compound 8, VU6013718) showing approximately 2-fold higher potency at human M4 receptors (IC₅₀ = 12 nM) compared to its (S)-counterpart (compound 9, VU6011440; IC₅₀ = 28 nM) [1]. Furthermore, contraction of the spirocyclic ring system from [2.5] to [3.3]heptane (compound 21) resulted in a dramatic potency loss (hM4 IC₅₀ = 2900 nM, a >240-fold reduction) [1]. These data establish that the precise spirocyclic architecture—including ring size, nitrogen position (5- vs 6-aza), and stereochemistry—is non-negotiable for achieving target potency and selectivity, underscoring the irreplaceable value of the 5-azaspiro[2.5]oct-6-ene scaffold in receptor-targeted programs.
| Evidence Dimension | M4 muscarinic receptor antagonism (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported for 5-aza scaffold; class-level inference based on 6-aza analog data |
| Comparator Or Baseline | (R)-6-azaspiro[2.5]octane derivative: hM4 IC₅₀ = 12 nM; (S)-isomer: hM4 IC₅₀ = 28 nM; 2-azaspiro[3.3]heptane analog: hM4 IC₅₀ = 2900 nM |
| Quantified Difference | 2.3-fold potency difference between (R) and (S) enantiomers; >240-fold potency loss with [3.3]heptane ring contraction |
| Conditions | Human M4 muscarinic receptor calcium mobilization assays |
Why This Matters
The pronounced enantioselectivity and ring-size dependence demonstrate that nitrogen position and spirocyclic geometry are not interchangeable, making the 5-azaspiro[2.5]oct-6-ene scaffold a distinct and non-substitutable chemical starting point for receptor-targeted library design.
- [1] Bender, A. M., et al. (2021). Synthesis and Characterization of Chiral 6-Azaspiro[2.5]Octanes as Potent and Selective Antagonists of the M4 Muscarinic Acetylcholine Receptor. Bioorganic & Medicinal Chemistry Letters, 128479. View Source
